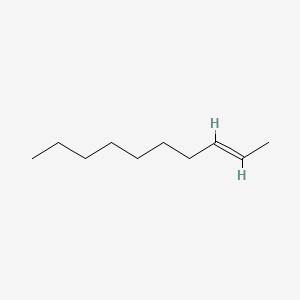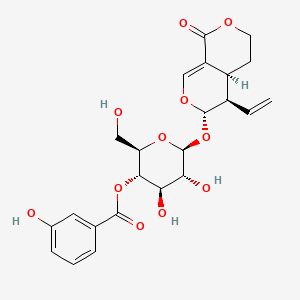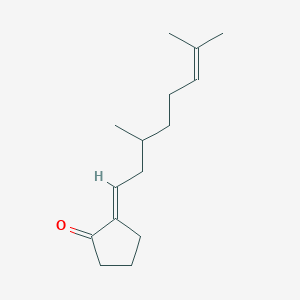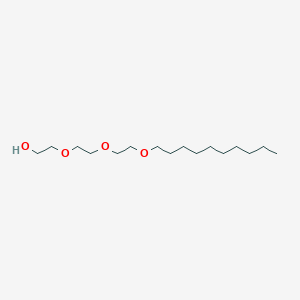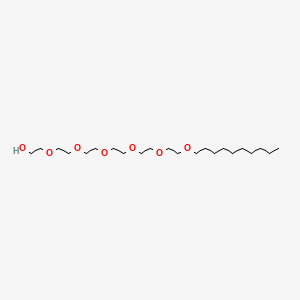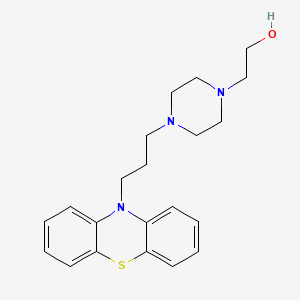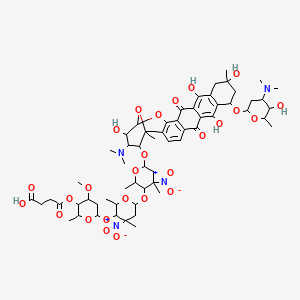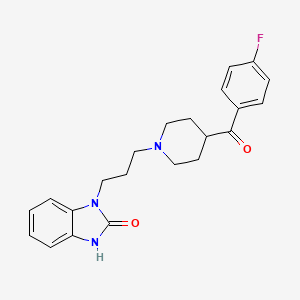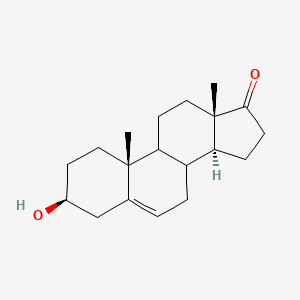
Dehydroepiandrosterone
Overview
Description
Prasterone, also known as dehydroepiandrosterone, is a naturally occurring steroid hormone produced primarily by the adrenal glands, gonads, and brain. It serves as a precursor to both androgens and estrogens, the sex hormones. Prasterone is involved in a variety of physiological processes, including immune function, metabolism, and the development of secondary sexual characteristics .
Scientific Research Applications
Prasterone has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various steroidal drugs.
Biology: Studied for its role in aging, immune function, and neuroprotection.
Medicine: Investigated for its potential in treating conditions such as systemic lupus erythematosus, osteoporosis, and adrenal insufficiency.
Industry: Utilized in the production of dietary supplements and hormone replacement therapies
Safety and Hazards
Future Directions
DHEA has been tested for use in many diseases, including depression, osteoporosis, and lupus, but there is little evidence to confirm its benefits. Future directions include targeted quantitative LC–MS/MS approaches to be developed to detect and quantify four “responder” metabolites in approaches similar to those previously conducted on human peritoneal fluids and sera .
Mechanism of Action
Dehydroepiandrosterone (DHEA) is an endogenous steroid hormone precursor, also known as androstenolone . It is one of the most abundant circulating steroids in humans . This article will explore the mechanism of action of DHEA, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
DHEA primarily targets endothelial cells, triggering nitric oxide synthesis due to enhanced expression and stabilization of endothelial nitric oxide synthase (eNOS) . It also acts directly as ligands for many hepatic nuclear receptors and G-protein-coupled receptors .
Mode of Action
DHEA modulates endothelial function, reduces inflammation, improves insulin sensitivity, blood flow, cellular immunity, body composition, bone metabolism, sexual function, and physical strength . It mediates its action via multiple signaling pathways involving specific membrane receptors and via transformation into androgen and estrogen derivatives . These pathways include nitric oxide synthase activation, modulation of γ-aminobutyric acid receptors, N-methyl D-aspartate, receptors sigma receptors (Sigma-1), differential expression of inflammatory factors, adhesion molecules and reactive oxygen species .
Biochemical Pathways
DHEA is a metabolic intermediate in the biosynthesis of the androgen and estrogen sex steroids both in the gonads and in various other tissues . It is synthesized from cholesterol by activity of P450scc and P450c17 . DHEA and its sulfated metabolite DHEA-S act directly as ligands for many hepatic nuclear receptors and G-protein-coupled receptors .
Pharmacokinetics
DHEA is produced in the adrenal glands, the gonads, and the brain . It is metabolized in the liver and intestines when administered orally . The bioavailability of DHEA is about 50% . The biological half-life of DHEA is 25 minutes, while that of DHEA-S is 11 hours .
Result of Action
DHEA has a variety of potential biological effects in its own right, binding to an array of nuclear and cell surface receptors, and acting as a neurosteroid and modulator of neurotrophic factor receptors . It has been associated with improvements in cardiovascular tissues, female fertility, metabolism, and neuronal/CNS functions .
Action Environment
Environmental strains of filamentous fungi have been shown to transform DHEA, leading to the production of interesting DHEA derivatives . This suggests that environmental factors can influence the action, efficacy, and stability of DHEA.
Biochemical Analysis
Biochemical Properties
Dehydroepiandrosterone is involved in several biochemical reactions, acting as a metabolic intermediate in the biosynthesis of androgen and estrogen sex steroids. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes involved in its metabolism is cytochrome P450 17α-hydroxylase (P450c17), which converts pregnenolone to this compound in the adrenal glands and gonads . Additionally, this compound can be sulfated to form this compound sulfate (DHEAS) by the enzyme sulfotransferase SULT2A1, which plays a role in reducing its downstream activation to active androgens .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It acts as a neurosteroid in the brain, influencing memory, learning, and neuroprotection . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to induce the translocation of glucose transporters GLUT4 and GLUT1 to the plasma membrane, enhancing glucose uptake in cells . Furthermore, this compound modulates the activity of neurotransmitter receptors and neurotrophic factor receptors, contributing to its neuroprotective effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds directly to steroid hormone and nuclear receptors, activating membrane receptors and inhibiting voltage-gated T-type calcium channels . This compound also regulates the expression of enzymes such as CYP2C11 and 11β-HSD1, which are involved in glucocorticoid biosynthesis and its antiglucocorticoid effects . Additionally, this compound can modulate gene expression through indirect genomic mechanisms, influencing various cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. This compound has a relatively short half-life, with DHEA having a half-life of about 25 minutes and DHEAS having a half-life of approximately 11 hours . Long-term studies have shown that this compound can exert lasting effects on cellular function, including its role in enhancing follicular recruitment and oocyte quality in reproductive studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving polycystic ovary syndrome (PCOS) mouse models, continuous treatment with this compound was required to maintain reproductive phenotypes . High doses of this compound have been associated with adverse effects, such as increased androgen levels and disrupted estrous cycles in animal models . Conversely, lower doses have shown beneficial effects, including enhanced angiogenesis and reduced apoptosis in ovarian tissues .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized from cholesterol and converted into steroid hormones such as androstenedione, testosterone, and estrone by various enzymes, including cytochrome P450 . This compound also plays a role in lipid and glucose metabolism, influencing metabolic flux and metabolite levels . Its decline with age has been associated with metabolic disorders such as obesity, insulin resistance, and cardiovascular disease .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It circulates in the blood primarily as this compound sulfate, which is transported by uptake and efflux transporters such as sodium-coupled cotransporters and breast cancer-resistance protein . This compound can also be taken up by cells and converted into active androgens and estrogens, influencing its localization and accumulation in specific tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is produced in the adrenal glands, gonads, and brain, and can be localized in various cellular compartments. For instance, this compound is synthesized in astrocytes and neurons in the brain, where it can be metabolized into sex steroid hormones . Additionally, this compound can induce the translocation of glucose transporters to the plasma membrane, affecting glucose uptake and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Prasterone can be synthesized from plant sterols such as diosgenin, which is derived from yams. The synthetic route involves several steps, including oxidation, reduction, and rearrangement reactions. One common method involves the selective degradation of diosgenin to 16-dehydropregnenolone acetate, followed by oxime formation and rearrangement .
Industrial Production Methods: Industrial production of prasterone often involves the use of phytosterols obtained from soybeans. The process includes the conversion of 4-androstene-3,17-dione to prasterone using a ketoreductase enzyme from Sphingomonas wittichii, which provides high regio- and stereoselectivity .
Chemical Reactions Analysis
Types of Reactions: Prasterone undergoes various chemical reactions, including:
Oxidation: Conversion to androstenedione.
Reduction: Conversion to androstenediol.
Substitution: Formation of prasterone sulfate.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Often uses reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Sulfation reactions use sulfuric acid or chlorosulfonic acid.
Major Products:
Androstenedione: An intermediate in the biosynthesis of testosterone and estrone.
Androstenediol: A metabolite with weak androgenic activity.
Prasterone sulfate: A storage form of prasterone in the body
Comparison with Similar Compounds
Prasterone is similar to other steroid hormones such as:
Androstenedione: A direct precursor to testosterone and estrone.
Prasterone sulfate: A sulfated form of prasterone, serving as a reservoir in the body.
Uniqueness: Prasterone is unique due to its dual role as a precursor to both androgens and estrogens, as well as its neurosteroid activity. This makes it a versatile compound with multiple physiological and therapeutic applications .
Properties
IUPAC Name |
(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-16,20H,4-11H2,1-2H3/t13-,14-,15-,16-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGSKLZLMKYGDP-USOAJAOKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CC[C@@H](C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O2 | |
| Record name | dehydroepiandrosterone | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dehydroepiandrosterone | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4020379 | |
| Record name | Dehydroepiandrosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dehydroepiandrosterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000077 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.0635 mg/mL | |
| Record name | Prasterone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01708 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dehydroepiandrosterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000077 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
DHEA can be understood as a prohormone for the sex steroids. DHEAS may be viewed as buffer and reservoir. As most DHEA is produced by the zona reticularis of the adrenal cortex, it is argued that there is a role in the immune and stress response. DHEAS/DHEA are useful to detect excess adrenal activity as seen in adrenal cancer or hyperplasia, including certain forms of congenital adrenal hyperplasia as it is produced nearly entirely by the adrenal glands. Women with polycystic ovary syndrome tend to have elevated levels of DHEAS. | |
| Record name | Prasterone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01708 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
53-43-0 | |
| Record name | Dehydroepiandrosterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prasterone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prasterone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01708 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dehydroepiandrosterone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9896 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dehydroepiandrosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Prasterone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.160 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRASTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/459AG36T1B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dehydroepiandrosterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000077 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
140-141 °C, 140 - 141 °C | |
| Record name | Prasterone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01708 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dehydroepiandrosterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000077 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


